1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a unique chemical with the empirical formula C14H15ClF3N3O . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is sold “as-is” without any warranty of fitness for a particular purpose .
Molecular Structure Analysis
The molecular weight of the compound is 333.74 . The SMILES string, which represents the structure of the molecule, is FC(F)(F)c1cnc(N2CCN(CC2)C(=O)C3CC3)c(Cl)c1 .Scientific Research Applications
Automated Pre-Column Derivatization and HPLC with Fluorescence Detection
A study by Kline et al. (1999) details a sensitive and selective method for the determination of a complex non-peptide oxytocin receptor antagonist in human plasma. This method involves automated pre-column chemical derivatization followed by high-performance liquid chromatography (HPLC) with fluorescence detection, demonstrating the analytical applications of complex compounds in biomedical research and drug monitoring Kline, Kusma, & Matuszewski, 1999.
Sulfonamides and Cationic Cyclisations
Haskins and Knight (2002) explored sulfonamides as terminators of cationic cyclisations, showing that trifluoromethanesulfonic (triflic) acid catalyzes 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and polycyclic systems. This study highlights the potential of sulfonamide groups in synthetic organic chemistry, particularly in constructing complex cyclic and polycyclic structures Haskins & Knight, 2002.
Multifunctional Antioxidants for Age-Related Diseases
Research by Jin et al. (2010) on analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide introduced compounds with free radical scavenger groups, demonstrating their potential in preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia. This indicates the therapeutic applications of complex sulfonamide derivatives in treating age-related diseases Jin, Randazzo, Zhang, & Kador, 2010.
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Liu et al. (2013) synthesized new diamines containing pyridine and trifluoromethylphenyl groups, used in making fluorinated polyamides with pyridine and sulfone moieties. These polymers exhibit high thermal stability, low dielectric constants, and transparency, suggesting their use in advanced material applications Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013.
Antiproliferative Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Mallesha et al. (2012) synthesized and evaluated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines. Some compounds showed significant activity, pointing to the potential of piperazine-containing compounds in cancer therapy Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012.
Safety and Hazards
Properties
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClF3N3O3S/c1-18(2)13-3-4-19(18,16(28)10-13)12-31(29,30)27-7-5-26(6-8-27)17-15(21)9-14(11-25-17)20(22,23)24/h9,11,13H,3-8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUVABZPFJHSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.